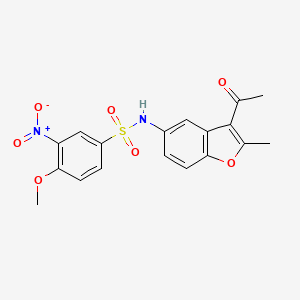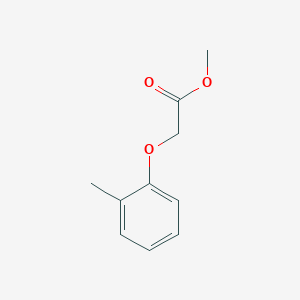
Methyl (2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methylphenoxy)acetate, also known as methyl 2-(o-tolyloxy)acetate, is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical synthesis processes. This compound is part of the aryloxyacetate family, which is known for its applications in the production of herbicides and other agrochemicals.
Mechanism of Action
Target of Action
Methyl (2-methylphenoxy)acetate, also known as MCPA, is a type of synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
MCPA, like other synthetic auxins, mimics the action of natural auxins . It induces rapid, uncontrolled growth in plants, a phenomenon often referred to as "growing to death" . This uncontrolled growth disrupts the normal growth and development of the plant, leading to its eventual death .
Biochemical Pathways
It is known that mcpa interferes with the normal functioning of the auxin pathway . The disruption of this pathway can lead to a cascade of downstream effects, including altered gene expression, disruption of cell division and elongation, and ultimately, uncontrolled growth .
Pharmacokinetics
It is known that mcpa can be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of MCPA in plants are areas of ongoing research.
Result of Action
The primary result of MCPA action is the induction of rapid, uncontrolled growth in plants . This can lead to a variety of morphological changes, including curling and twisting of leaves, stem elongation, and eventually, plant death . On a cellular level, MCPA can disrupt normal cell division and elongation processes, leading to abnormal cell growth .
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the efficacy of MCPA can be affected by the temperature and water availability in the environment . Additionally, the presence of other chemicals in the environment, such as other herbicides or pesticides, can also influence the action and stability of MCPA . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-methylphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with o-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like butanone and heated for several hours to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylphenoxyacetic acid.
Reduction: Formation of 2-methylphenoxyethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Comparison with Similar Compounds
Methyl (2-methylphenoxy)acetate can be compared to other similar compounds such as:
Methyl (4-chloro-2-methylphenoxy)acetate: This compound has a chlorine substituent, which enhances its herbicidal activity.
Methyl (2,4-dichlorophenoxy)acetate: Known for its use in herbicides like 2,4-D, it has two chlorine substituents that increase its effectiveness.
Methyl (2-methoxyphenoxy)acetate: The presence of a methoxy group instead of a methyl group alters its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical syntheses and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-5-3-4-6-9(8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUDUHRMMRHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875999 |
Source


|
| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2989-17-5 |
Source


|
| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
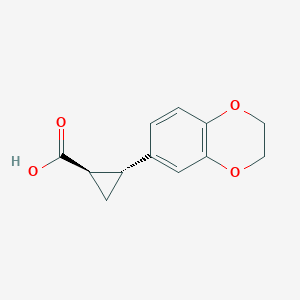
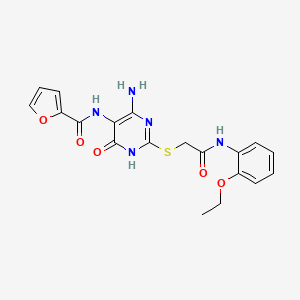
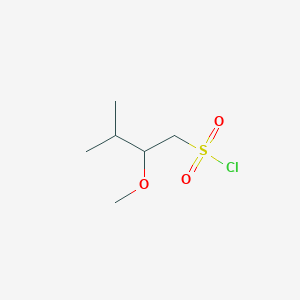

![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)

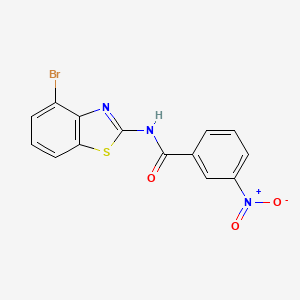


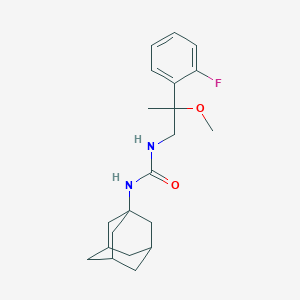
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
